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molecular formula C8H6ClF3 B057552 4-(Trifluoromethyl)benzyl chloride CAS No. 939-99-1

4-(Trifluoromethyl)benzyl chloride

Cat. No. B057552
M. Wt: 194.58 g/mol
InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
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Patent
US04160036

Procedure details

Thionyl chloride (15.0 g) was added to 4-(trifluoromethyl)benzenemethanol (15.0 g) over 30 min. The mixture was heated at reflux for 2 hr and then evaporated. The residue was distilled to afford the product as a colourless liquid b.p. 88°-92°/14 mm (11.0 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]([F:16])([F:15])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=1>>[Cl:3][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([F:16])([F:15])[F:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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